6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Cross-Coupling Reactions: It can participate in Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions to introduce various functional groups.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Buchwald–Hartwig Coupling: Employs palladium catalysts and amines in the presence of a base like sodium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or binding to specific receptors . Further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyrazolo[1,5-a]pyrimidine: Another brominated pyrazolo[1,5-a]pyrimidine derivative.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A nitro-substituted pyrazolo[1,5-a]pyrimidine with different chemical properties.
Uniqueness
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities . Its bromine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings on the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting various cancer cell lines.
Case Study: Growth Inhibition
In a study evaluating the growth inhibition of pyrazolo[1,5-a]pyrimidine derivatives across 56 cancer cell lines, the compound achieved a mean growth inhibition (GI%) of 43.9% . Notably, compounds synthesized from this scaffold demonstrated dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical targets in cancer therapy .
Cell Cycle Arrest and Apoptosis Induction
Further investigations revealed that treatment with certain derivatives led to significant cell cycle arrest in the G0–G1 phase. For instance:
- Compound 6s increased G0–G1 phase population to 84.36% compared to 57.08% in control.
- The S phase population decreased to 11.49% , indicating effective apoptosis induction .
Enzymatic Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes.
α-Glucosidase Inhibition
In vitro studies have assessed the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that several synthesized derivatives exhibited excellent inhibitory activities with IC50 values ranging from 15.2 µM to 201.3 µM , significantly lower than that of acarbose (IC50 = 750 µM ) .
Structural Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is closely related to their structural features. The presence of specific substituents at various positions on the pyrazole ring can enhance or diminish their bioactivity.
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
3d | Amide | 15.2 ± 0.4 | Strong α-glucosidase inhibitor |
3af | Ester | 201.3 ± 4.2 | Moderate α-glucosidase inhibitor |
This table summarizes key findings regarding the structure-activity relationship of selected derivatives.
Computational Studies
Molecular docking simulations have been employed to elucidate the binding interactions of this compound with target proteins such as CDK2 and TRKA. These studies revealed that the compound adopts binding modes similar to established inhibitors like milciclib and repotrectinib, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJTOGJYGMUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=C(C=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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